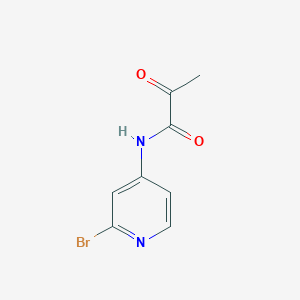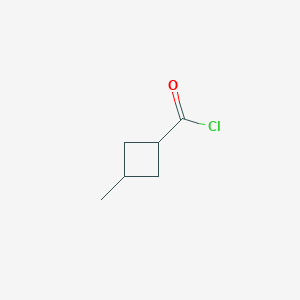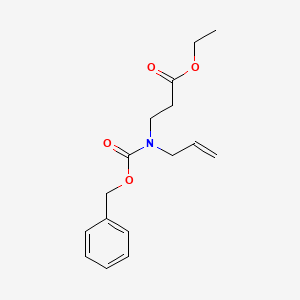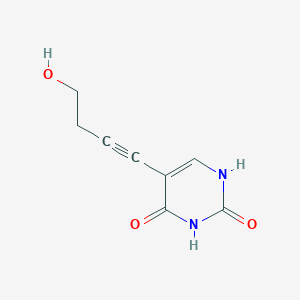
5-(4-hydroxybut-1-ynyl)-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-hydroxybut-1-ynyl)-1H-pyrimidine-2,4-dione is a heterocyclic compound that contains both pyrimidine and alkyne functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxybut-1-ynyl)-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with a suitable alkyne precursor. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated pyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-(4-hydroxybut-1-ynyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 5-(4-oxobut-1-ynyl)-1H-pyrimidine-2,4-dione.
Reduction: Formation of 5-(4-hydroxybut-1-enyl)-1H-pyrimidine-2,4-dione or 5-(4-hydroxybutyl)-1H-pyrimidine-2,4-dione.
Substitution: Formation of derivatives such as 5-(4-chlorobut-1-ynyl)-1H-pyrimidine-2,4-dione.
科学研究应用
5-(4-hydroxybut-1-ynyl)-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-(4-hydroxybut-1-ynyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.
相似化合物的比较
Similar Compounds
- 5-(4-hydroxybut-1-ynyl)-2,2’-bithiophene
- 5-(4-hydroxybut-1-ynyl)-2,4-dihydroxy-1H-pyrimidine
Uniqueness
5-(4-hydroxybut-1-ynyl)-1H-pyrimidine-2,4-dione is unique due to its combination of pyrimidine and alkyne functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC 名称 |
5-(4-hydroxybut-1-ynyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O3/c11-4-2-1-3-6-5-9-8(13)10-7(6)12/h5,11H,2,4H2,(H2,9,10,12,13) |
InChI 键 |
PCMOKWWPQIHIPM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1)C#CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



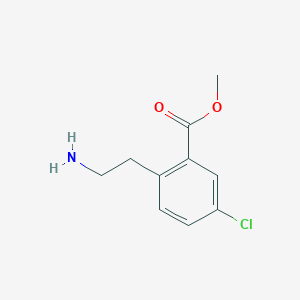

![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)

![N-[4-[[7-[3-(dimethylamino)propoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13879472.png)
![[1-(Propylamino)cyclopentyl]methanol](/img/structure/B13879474.png)
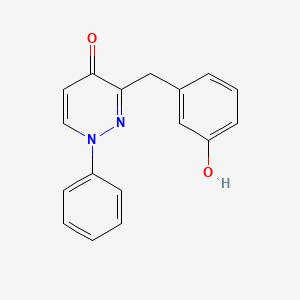
![2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13879478.png)
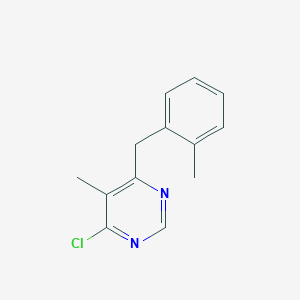
![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
